2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
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Overview
Description
2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is a complex organic compound featuring a pyrazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1H-pyrazole with 4-amino-5-methyl-1,2,4-triazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with salicylaldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pyrazole and triazole derivatives.
Substitution: Formation of halogenated or alkylated phenol derivatives.
Scientific Research Applications
2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and proteins, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analogue with similar structural features.
1,2,4-Triazole: Shares the triazole moiety but lacks the pyrazole ring.
Imidazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential in various applications .
Properties
Molecular Formula |
C15H16N6O |
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Molecular Weight |
296.33 g/mol |
IUPAC Name |
2-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]phenol |
InChI |
InChI=1S/C15H16N6O/c1-10-8-11(2)20(19-10)15-18-17-12(3)21(15)16-9-13-6-4-5-7-14(13)22/h4-9,22H,1-3H3/b16-9+ |
InChI Key |
NVGCDJZHZBZZAY-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC=CC=C3O)C)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC=CC=C3O)C)C |
Origin of Product |
United States |
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